3-(2-Amino-1-hydroxypropan-2-yl)phenol hydrochloride
Overview
Description
3-(2-Amino-1-hydroxypropan-2-yl)phenol hydrochloride is a chemical compound with the molecular formula C9H14ClNO2 and a molecular weight of 203.67 g/mol . This compound is often used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-1-hydroxypropan-2-yl)phenol hydrochloride typically involves the reaction of 3-(2-Amino-1-hydroxypropan-2-yl)phenol with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with additional steps for purification and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(2-Amino-1-hydroxypropan-2-yl)phenol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce quinones, while reduction can yield amines or alcohols .
Scientific Research Applications
3-(2-Amino-1-hydroxypropan-2-yl)phenol hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Amino-1-hydroxypropan-2-yl)phenol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, affecting biochemical pathways and cellular functions. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
3-(2-Hydroxypropan-2-yl)phenol: This compound has a similar structure but lacks the amino group, which can significantly alter its chemical properties and reactivity.
2-Amino-1-phenylethanol: Another structurally similar compound, differing in the position of the hydroxyl group and the absence of the phenol ring.
Uniqueness
3-(2-Amino-1-hydroxypropan-2-yl)phenol hydrochloride is unique due to the presence of both amino and hydroxyl groups on the phenol ring, which allows it to participate in a wide range of chemical reactions and interact with various biological targets .
Properties
IUPAC Name |
3-(2-amino-1-hydroxypropan-2-yl)phenol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-9(10,6-11)7-3-2-4-8(12)5-7;/h2-5,11-12H,6,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPBQKFBKKVMOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C1=CC(=CC=C1)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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